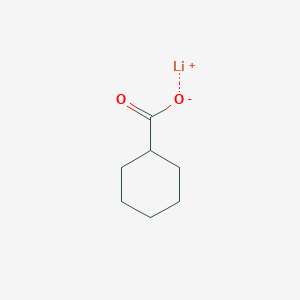

Cyclohexanecarboxylic acid lithium salt

Description

Propriétés

Formule moléculaire |

C7H11LiO2 |

|---|---|

Poids moléculaire |

134.1 g/mol |

Nom IUPAC |

lithium;cyclohexanecarboxylate |

InChI |

InChI=1S/C7H12O2.Li/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 |

Clé InChI |

OYTJIZNGQNUSAK-UHFFFAOYSA-M |

SMILES canonique |

[Li+].C1CCC(CC1)C(=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of Cyclohexanecarboxylic Acid Lithium Salt and Analogues

Key Findings:

Solubility: The lithium salt and sodium salt exhibit high aqueous solubility, making them suitable for reactions in polar solvents . Lithium 2-ethylhexanoate is lipophilic, favoring organic phases, while lead salts are water-insoluble .

Toxicity :

- Lithium salts may pose risks related to lithium’s biological activity, including neurological effects .

- Sodium salts have moderate irritation hazards , whereas lead salts are highly toxic due to heavy metal accumulation .

Applications :

Méthodes De Préparation

Saponification of Diesters to Diacids

The synthesis begins with the saponification of cyclohexane dicarboxylate diesters, such as dimethyl cyclohexane-1,2-dicarboxylate, using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF). This step converts the diester into the corresponding diacid, with reflux conditions (4–12 hours) ensuring complete hydrolysis. The use of LiOH introduces lithium ions early in the process, which may influence subsequent steps.

Decarboxylation to Mono-Acid

The diacid undergoes decarboxylation in dimethylsulfoxide (DMSO) with pyridine, water, and lithium chloride (LiCl) at 100–150°C for 4–8 hours. LiCl acts as a halide catalyst, facilitating the removal of one carboxyl group. This exothermic reaction produces a near-equimolar mixture of cis- and trans-cyclohexanecarboxylic acid (1:1 ratio). The role of DMSO as a polar aprotic solvent enhances reaction efficiency by stabilizing intermediates.

Table 1: Decarboxylation Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Dimethylsulfoxide (DMSO) |

| Catalyst | Lithium chloride (LiCl) |

| Base | Pyridine |

| Temperature | 100–150°C |

| Reaction Time | 4–8 hours |

| Cis/Trans Ratio | 1:1 |

Hydrogenation of Benzenecarboxylic Acids

Two-Step Hydrogenation Process

This method involves sequential hydrogenation steps:

-

Aromatic Ring Hydrogenation : Benzenecarboxylic acids (e.g., terephthalic acid) are hydrogenated to cyclohexanecarboxylic acids using a palladium or ruthenium catalyst in a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone, NMP) at 120–180°C and 50–100 bar H₂.

-

Carboxylic Acid Group Hydrogenation : The cyclohexanecarboxylic acid undergoes further hydrogenation to hydroxymethylcyclohexane derivatives, though this step is optional depending on the target product.

Isolation and Neutralization

Post-hydrogenation, the cyclohexanecarboxylic acid is isolated via solvent removal and neutralized with lithium hydroxide to form the lithium salt. The cis/trans ratio of the final product depends on the hydrogenation catalyst and solvent system, with NMP favoring a 3.0–5.2 cis/trans ratio for diacids.

Table 2: Hydrogenation Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | N-Methylpyrrolidone (NMP) |

| Catalyst | Pd/C or Ru/C |

| Hydrogen Pressure | 50–100 bar |

| Temperature | 120–180°C |

| Cis/Trans Ratio (Diacid) | 3.0–5.2 |

Comparative Analysis of Methods

Yield and Isomer Control

-

Decarboxylation : Produces a 1:1 cis/trans ratio, limiting stereoselectivity. However, the use of LiOH in saponification ensures high diacid purity (>95%).

-

Hydrogenation : Offers tunable cis/trans ratios (3.0–5.2) through solvent and catalyst selection, making it preferable for applications requiring specific stereochemistry.

Q & A

Q. What are the key physical and chemical properties of cyclohexanecarboxylic acid lithium salt relevant to experimental handling?

Cyclohexanecarboxylic acid derivatives typically exist as white crystalline solids (melting point ~25–30°C inferred from analogs) with a molecular weight of ~128.17 g/mol (for the parent acid) . Solubility in polar solvents (e.g., water, ethanol) is critical for reaction design, though lithium salts generally exhibit higher solubility than the free acid. Handling requires attention to hygroscopicity and stability under ambient conditions. Pre-experiment characterization via melting point analysis and FT-IR spectroscopy is recommended to confirm purity .

Q. What safety protocols are essential when handling cyclohexanecarboxylic acid derivatives in laboratory settings?

Key protocols include:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose via licensed waste collectors .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- First Aid : Immediate rinsing with water for skin contact and fresh air exposure for inhalation . Always consult safety data sheets (SDS) for compound-specific hazards .

Q. How should researchers address discrepancies in ecological toxicity data for cyclohexanecarboxylic acid derivatives?

While some SDS indicate low aquatic toxicity (e.g., "not harmful to aquatic organisms" ), older studies report moderate toxicity to fish (e.g., LC₅₀ values in larval lampreys ). To resolve contradictions:

- Conduct species-specific toxicity assays under controlled pH and temperature.

- Compare degradation byproducts (e.g., via LC-MS) across studies, as metabolites may drive toxicity .

- Validate findings against regulatory thresholds (e.g., EPA TSCA guidelines ).

Advanced Research Questions

Q. How can microbial degradation pathways be utilized in the environmental remediation of cyclohexanecarboxylic acid derivatives?

Marinobacter sp. SJ18 demonstrates co-metabolic degradation of cyclohexanecarboxylic acid with nitrate as an electron acceptor . Experimental design considerations:

- Culture Conditions : Use anaerobic bioreactors with 10 mM nitrate and pH 7.0–7.5.

- Monitoring : Track degradation via HPLC and nitrate consumption spectrophotometrically.

- Optimization : Test bioaugmentation with mixed microbial consortia to enhance degradation rates.

Q. What analytical techniques are recommended for resolving structural ambiguities in cyclohexanecarboxylic acid derivatives?

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides fragmentation patterns for structural elucidation (e.g., NIST reference spectra ).

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes cyclohexane ring conformations (chair vs. boat) affecting reactivity .

- Chromatography : Reverse-phase HPLC with UV detection (210 nm) quantifies purity and identifies byproducts .

Q. How do regulatory classifications impact the transportation and storage of this compound in research institutions?

The compound falls under:

- DOT : Not classified as hazardous, but comply with general chemical transport protocols (e.g., secondary containment) .

- International Regulations : Listed on EINECS (EU) and DSL (Canada), requiring SDS documentation during cross-border transfers .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis; label with CAS No. 98-89-5 for traceability .

Q. What strategies optimize the synthesis of this compound for high-yield applications?

- Lithiation : React cyclohexanecarboxylic acid with lithium hydroxide in anhydrous ethanol (1:1 molar ratio) under argon .

- Purification : Use recrystallization from ethanol/water (3:1 v/v) to isolate the lithium salt.

- Yield Monitoring : Compare theoretical vs. actual yields via gravimetric analysis and adjust reaction time/temperature iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.